ethyl 4-[3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride
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Description
Ethyl 4-[3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C17H25ClN2O6 and its molecular weight is 388.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.1401142 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-[3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride is a complex organic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a piperazine core with a carboxylate group and a benzodioxole moiety, contributing to its pharmacological properties. Its molecular formula is C17H24N2O4⋅HCl.
Research indicates that this compound may influence several biological pathways:
- Serotonin Receptor Activation : The compound has been associated with the activation of serotonin receptors, which play critical roles in mood regulation, anxiety, and various neurological disorders .
- FAAH Inhibition : Similar compounds have shown to inhibit fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids such as anandamide. This mechanism suggests potential applications in pain management and anti-inflammatory therapies .
Pharmacological Effects
- Analgesic Properties : Studies on related compounds demonstrate significant analgesic effects in animal models, suggesting that this compound may exhibit similar properties.
- Anti-inflammatory Activity : The compound's structural similarities with known anti-inflammatory agents indicate potential efficacy in reducing inflammation through modulation of the endocannabinoid system.
Case Studies
Several studies have investigated the biological activity of structurally related compounds:
- Study on FAAH Inhibitors : A study highlighted the effectiveness of FAAH inhibitors in reducing tactile allodynia and thermal hyperalgesia in rat models. This suggests that this compound could similarly alleviate pain by enhancing endocannabinoid signaling .
Study | Model | Outcome |
---|---|---|
JNJ-1661010 | Rat thermal injury model | Reduced allodynia and hyperalgesia |
Compound C | Anti-glioma activity | Induced cell death in glioma cells |
Safety and Toxicity
The safety profile of this compound is crucial for its therapeutic application. Preliminary data suggest low cytotoxicity compared to traditional NSAIDs, indicating a favorable safety margin for further development .
Properties
IUPAC Name |
ethyl 4-[3-(1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6.ClH/c1-2-22-17(21)19-7-5-18(6-8-19)10-13(20)11-23-14-3-4-15-16(9-14)25-12-24-15;/h3-4,9,13,20H,2,5-8,10-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKQGGKFIGTFCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC2=CC3=C(C=C2)OCO3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.